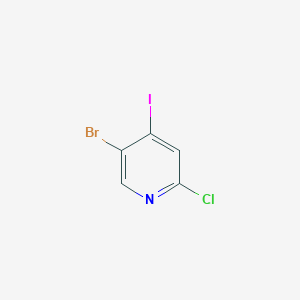

5-Bromo-2-chloro-4-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBBZOZWSLKHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619051 | |

| Record name | 5-Bromo-2-chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-47-5 | |

| Record name | 5-Bromo-2-chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-2-chloro-4-iodopyridine

This guide provides a comprehensive overview of a strategic approach to the synthesis of 5-bromo-2-chloro-4-iodopyridine, a polysubstituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. The inherent reactivity and positional diversity of the halogen substituents make this compound a valuable intermediate for the construction of complex molecular architectures.

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, and methods for its precise functionalization are of paramount importance.[1] This document outlines a proposed multi-step synthetic pathway, grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature. The experimental design emphasizes regioselectivity and control, addressing the challenges inherent in the synthesis of highly substituted heterocyclic systems.

Strategic Overview: A Regioselective Approach

The synthesis of this compound necessitates a carefully planned sequence of halogenation reactions. A plausible and efficient strategy commences with a commercially available, simpler pyridine derivative and proceeds through a series of regioselective functionalizations. The proposed synthetic route is outlined below:

Figure 1: Proposed two-step synthetic pathway for this compound.

This strategy leverages the directing effects of the existing substituents on the pyridine ring to achieve the desired substitution pattern. The initial bromination is followed by a directed ortho-metalation and subsequent iodination, a powerful technique for the regioselective introduction of functional groups.

Part 1: Electrophilic Bromination of 2-Chloropyridine

The first step involves the selective bromination of 2-chloropyridine to yield 5-bromo-2-chloropyridine. The chlorine atom at the 2-position is an ortho, para-directing deactivator. Electrophilic substitution is therefore expected to occur primarily at the 5-position (para to the chlorine).

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloropyridine | C₅H₄ClN | 113.55 | 10.0 g | 0.088 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 16.4 g | 0.092 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 50 mL | - |

Procedure:

-

To a stirred solution of 2-chloropyridine (10.0 g, 0.088 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask, cautiously add concentrated sulfuric acid (50 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (16.4 g, 0.092 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice (200 g).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-chloropyridine.

Part 2: Directed ortho-Metalation and Iodination

This pivotal step introduces the iodine atom at the 4-position. The strategy is based on the principles of directed ortho-metalation, where a strong base is used to deprotonate the position ortho to a directing group. In 5-bromo-2-chloropyridine, the bromine atom can direct the lithiation to the 4-position. This approach is analogous to the synthesis of other polysubstituted pyridines where halogen dance reactions and directed lithiation are employed.[2][3]

Figure 2: Mechanism of directed ortho-metalation and iodination.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | 5.0 g | 0.026 |

| Diisopropylamine | C₆H₁₅N | 101.19 | 4.4 mL | 0.031 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 12.4 mL | 0.031 |

| Iodine | I₂ | 253.81 | 7.9 g | 0.031 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (100 mL) and diisopropylamine (4.4 mL, 0.031 mol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (12.4 mL of a 2.5 M solution in hexanes, 0.031 mol) dropwise. Stir the mixture at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

In a separate flask, dissolve 5-bromo-2-chloropyridine (5.0 g, 0.026 mol) in anhydrous THF (50 mL).

-

Add the solution of 5-bromo-2-chloropyridine dropwise to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

-

Prepare a solution of iodine (7.9 g, 0.031 mol) in anhydrous THF (50 mL).

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.[4][5]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound (318.34 g/mol ).[4][5]

-

Melting Point Analysis: To determine the purity of the solid product.

Safety Considerations

-

n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere.

-

Halogenated Pyridines: are potentially toxic and should be handled in a well-ventilated fume hood.

-

Strong Acids and Bases: should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Quenching Procedures: should be performed carefully to control any exothermic reactions.

Conclusion

The synthesis of this compound presents a formidable challenge in regiochemical control. The proposed synthetic strategy, employing a sequential electrophilic bromination followed by a directed ortho-metalation and iodination, offers a robust and logical pathway to this valuable synthetic intermediate. This guide provides a detailed experimental framework, grounded in established synthetic methodologies, to aid researchers in the successful preparation of this and other polysubstituted pyridine derivatives. The principles outlined herein are broadly applicable to the synthesis of other complex heterocyclic systems, underscoring the power of modern synthetic organic chemistry in accessing novel chemical entities for drug discovery and development.

References

-

Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI. Available from: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ACS Publications. Available from: [Link]

-

Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. Available from: [Link]

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. Available from: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available from: [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. Available from: [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available from: [Link]

-

2-Chloropyridine. Wikipedia. Available from: [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available from: [Link]

- Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine. Google Patents.

-

2-Chloropyridine. National Toxicology Program. Available from: [Link]

- Process for the preparation of 2-chloropyridines. Google Patents.

- One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.

- Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.

Sources

An In-depth Technical Guide to 5-bromo-2-chloro-4-iodopyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-iodopyridine is a strategically substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of three distinct halogen atoms on the pyridine core provides a versatile platform for the selective introduction of various functional groups. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, and, most critically, its differential reactivity in key cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this valuable building block.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 401892-47-5 | [1][2][3] |

| Molecular Formula | C₅H₂BrClIN | [1][3][4] |

| Molecular Weight | 318.34 g/mol | [3][4] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, DMSO | Inferred from reaction conditions of similar compounds |

| Storage | Store at 4°C, protect from light | [4] |

Molecular Structure

The structure of this compound, with its distinct halogen substitution pattern, is crucial for understanding its reactivity.

Caption: 2D Structure of this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar halogenated pyridines. These predictions serve as a guide for characterization.

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The electron-withdrawing effects of the adjacent halogens and the pyridine nitrogen will shift these protons downfield.

-

δ ~ 8.4 ppm (s, 1H, H-6)

-

δ ~ 7.8 ppm (s, 1H, H-3)

¹³C NMR (101 MHz, CDCl₃): The ¹³C NMR spectrum will be more complex, with five distinct signals for the pyridine ring carbons. The carbons bearing halogen atoms will show characteristic shifts.

-

C-2 (bearing Cl): ~152 ppm

-

C-3: ~125 ppm

-

C-4 (bearing I): ~95 ppm

-

C-5 (bearing Br): ~118 ppm

-

C-6: ~150 ppm

Synthesis

A definitive, published synthesis for this compound is not readily found in the chemical literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of polyhalogenated pyridines. A potential pathway could start from a commercially available chloropyridine derivative, followed by sequential halogenation steps. For instance, a process analogous to the synthesis of 5-Bromo-2,4-dichloropyridine could be adapted.[5]

A potential synthetic workflow could involve:

-

Bromination of a suitable aminopyridine precursor.

-

Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a second halogen.

-

Iodination at the most activated position.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[6][7][8] This predictable selectivity allows for the sequential functionalization of the pyridine ring, making it a highly valuable building block for the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully controlling the reaction conditions, it is possible to selectively functionalize the C-4 position (iodo), followed by the C-5 position (bromo), and finally the C-2 position (chloro).

Caption: General workflow for the selective functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. With this compound, the reaction can be directed to the C-4 position with high selectivity.

Experimental Protocol (General):

-

To a degassed solution of this compound (1.0 equiv.) and a boronic acid or ester (1.1-1.5 equiv.) in a suitable solvent (e.g., dioxane/water, DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The high reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the C-4 position.

Experimental Protocol (General):

-

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.2 equiv.) in a suitable solvent (e.g., THF, DMF), add a base (e.g., Et₃N, DIPEA, 2-3 equiv.).

-

Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Work-up the reaction by filtering off the amine salt and concentrating the solvent.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the selective amination at the C-4 position of this compound.

Experimental Protocol (General):

-

In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture (e.g., 80-110 °C) with stirring until the starting material is consumed.

-

After cooling, quench the reaction, extract with an organic solvent, and wash with water and brine.

-

Dry, concentrate, and purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are predominant, the electron-deficient nature of the pyridine ring, further activated by the three halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). The chloro-substituent at the C-2 position is the most likely site for SNAr, especially with strong nucleophiles, due to the activation by the adjacent ring nitrogen. However, forcing conditions may be required, and selectivity can be an issue.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Hazard Identification (General): While specific GHS classifications are not universally available, similar halogenated pyridines are often classified as:

-

Skin Irritant

-

Eye Irritant

-

Acute Toxicity (Oral)

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its key feature is the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions, which allows for a programmed and selective functionalization of the pyridine core. This guide provides a foundational understanding of its properties, synthesis, and reactivity to empower researchers in the design and execution of novel synthetic strategies for drug discovery and materials science.

References

-

Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 401892-47-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

The Strategic Utility of 5-Bromo-2-chloro-4-iodopyridine in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Poly-halogenated Pyridine Scaffold

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, represent a cornerstone of many FDA-approved therapeutics.[1] Within this class, poly-halogenated pyridines have emerged as exceptionally valuable intermediates, offering a rich platform for synthetic diversification.[2][3] The compound 5-Bromo-2-chloro-4-iodopyridine, identified by CAS number 401892-47-5, stands as a prime exemplar of such a strategic building block.

This technical guide provides an in-depth exploration of the core utility of this compound. Rather than possessing intrinsic biological activity, its significance lies in its role as a versatile precursor for the synthesis of complex, biologically active molecules. The distinct electronic environments and reactivity of its three halogen substituents—bromo, chloro, and iodo—allow for regioselective functionalization through a variety of cross-coupling reactions. This guide will delve into the synthetic applications of this molecule, with a particular focus on its conversion to trifluoromethylated pyridines, a motif of growing importance in pharmaceutical research, particularly in the development of kinase inhibitors.[4][5][6]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental to its effective application and ensures the reliability and reproducibility of experimental outcomes.

| Property | Value | Source(s) |

| CAS Number | 401892-47-5 | Multiple Sources |

| Molecular Formula | C₅H₂BrClIN | Multiple Sources |

| Molecular Weight | 318.34 g/mol | Multiple Sources |

| Appearance | Light brown to khaki solid | ChemicalBook |

| Melting Point | 149-150 °C | ChemicalBook |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) and protected from light. | ChemScene |

Causality Behind Handling Procedures: The recommendation for storage under an inert atmosphere at refrigerated temperatures is dictated by the compound's chemical nature. Poly-halogenated aromatic systems can be sensitive to light and atmospheric moisture, which could potentially lead to degradation over time. The presence of the highly reactive iodine atom, in particular, necessitates careful handling to prevent unwanted side reactions, ensuring the integrity of the starting material for subsequent synthetic transformations.

Core Synthetic Application: A Gateway to Trifluoromethylated Pyridine Kinase Inhibitors

The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[4][6] Consequently, trifluoromethylpyridines are a prominent structural motif in a wide range of modern pharmaceuticals, including numerous kinase inhibitors.[4][5] this compound serves as a key intermediate in the synthesis of these valuable compounds.

A primary application is the synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine. This transformation leverages the differential reactivity of the carbon-iodine bond, which is more susceptible to certain coupling reactions than the carbon-bromo or carbon-chloro bonds.

Conceptual Workflow: Trifluoromethylation

The introduction of the trifluoromethyl group can be conceptualized as a two-step process involving the formation of an organometallic intermediate followed by reaction with a trifluoromethylating agent. A more direct and commonly employed method involves a copper-catalyzed reaction with a trifluoromethyl source.

Caption: Workflow for the synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

This protocol is a representative procedure based on established methodologies for the trifluoromethylation of aryl iodides.

Objective: To synthesize 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine from this compound.

Materials:

-

This compound (1.0 eq)

-

N,N-dimethylformamide (DMF)

-

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (2.0 eq)

-

Copper(I) iodide (CuI) (2.0 eq)

-

Water (deionized)

-

n-Pentane or Hexanes

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add sequentially methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (2.0 eq) and copper(I) iodide (CuI, 2.0 eq) at room temperature under an inert atmosphere (e.g., Argon).

-

Heat the reaction mixture to 100 °C and maintain stirring for approximately 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with a suitable organic solvent, such as n-pentane or ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether or hexanes to afford the target compound.

Self-Validation and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and potential side reactions.

-

Stoichiometry: The use of excess trifluoromethylating agent and copper iodide ensures the complete conversion of the starting material.

-

Monitoring: TLC is a critical step for self-validation, allowing the researcher to track the consumption of the starting material and the formation of the product, thereby determining the optimal reaction time and preventing the formation of byproducts from prolonged heating.

-

Purification: Column chromatography is essential for isolating the desired product from unreacted starting materials, catalyst residues, and any byproducts, ensuring the high purity required for subsequent synthetic steps. The final product's identity and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Broader Synthetic Utility: A Platform for Cross-Coupling Reactions

The true power of this compound lies in the differential reactivity of its three halogen atoms, which allows for selective and sequential functionalization. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This hierarchy enables chemists to use this molecule as a versatile scaffold for building molecular complexity.

Caption: Diverse synthetic pathways from this compound.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7][8] The following is a general protocol adaptable for the C-4 (iodo) position of the title compound.

Objective: To couple an aryl or heteroaryl group at the C-4 position of this compound via a Suzuki-Miyaura reaction.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Self-Validation and Causality:

-

Degassing: The removal of oxygen is critical as oxygen can deactivate the palladium catalyst.[9]

-

Base: The base is essential for the transmetalation step of the catalytic cycle.[8] The choice of base and solvent can significantly impact the reaction outcome and should be optimized for specific substrates.

-

Catalyst: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.[8]

Conclusion: A Strategic Asset for Drug Discovery

This compound is more than a mere chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure and predictable, hierarchical reactivity of its halogen substituents provide a robust and versatile platform for the synthesis of complex, high-value molecules.[2][3] By enabling the efficient construction of substituted pyridine scaffolds, particularly those bearing the trifluoromethyl group, this intermediate plays a crucial role in the development of next-generation therapeutics, most notably in the highly competitive and impactful field of kinase inhibitors.[1][10] The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage the synthetic potential of this important building block.

References

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Available at: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available at: [Link]

-

Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PubMed Central. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

-

The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI. Available at: [Link]

-

Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Why are halogens important in the pharmaceutical industry? TutorChase. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. MacMillan Group, Princeton University. Available at: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ResearchGate. Available at: [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. Available at: [Link]

-

NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

5-bromo-2-chloro-4-iodopyridine molecular weight

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-iodopyridine: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust methodologies for its synthesis and purification, provide detailed protocols for its structural characterization, and discuss its reactivity and potential as a versatile building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this and similar polyhalogenated pyridines.

Introduction: The Strategic Value of Polyhalogenated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic introduction of multiple, distinct halogen atoms (F, Cl, Br, I) onto this scaffold creates a molecule with exceptional synthetic versatility. Each halogen atom can serve as a selective handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This compound (Figure 1) is an exemplar of such a building block, offering three distinct reaction sites (C-I, C-Br, C-Cl) that can be addressed with orthogonal chemistry. This allows for the controlled, sequential introduction of different substituents, enabling the rapid construction of complex, three-dimensional molecules and the exploration of vast chemical space in drug discovery programs.[1][2][3] The presence of multiple halogens also significantly modulates the electronic properties of the pyridine ring, influencing factors such as pKa, metabolic stability, and binding interactions with biological targets.

Physicochemical & Computational Data

A precise understanding of a molecule's physical and computed properties is foundational for its application in research. The key identifiers and properties for this compound are summarized in Table 1.

Table 1: Core Physicochemical and Computational Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrClIN | [4][5] |

| Molecular Weight | 318.34 g/mol | [4][5][6] |

| CAS Number | 401892-47-5 | [4][5][7] |

| Canonical SMILES | C1=C(C(=NC=C1Br)Cl)I | [4] |

| InChI Key | ZAGGSGCNNVVSII-UHFFFAOYSA-N | |

| Calculated LogP | 3.1021 | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

Synthesis and Purification Workflow

A logical workflow for the synthesis, purification, and confirmation of the final product is depicted in the diagram below.

Caption: A generalized workflow for the synthesis and quality control of this compound.

Experimental Protocol: A Representative Synthesis

Causality: This protocol is based on established methods for regioselective halogenation of pyridine rings.[8] The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for kinetically controlled deprotonation at a specific site, directed by an existing substituent. The subsequent quench with an electrophilic halogen source installs the desired halogen.

Materials:

-

Appropriately substituted dichlorobromopyridine precursor

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise, and stir the mixture for 30 minutes at -78 °C.

-

Metalation: Dissolve the dichlorobromopyridine starting material (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1-2 hours, monitoring the reaction by TLC.

-

Iodination: Prepare a solution of iodine (1.5 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Add saturated aqueous Na₂S₂O₃ to reduce excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data and provides self-validating protocols for their acquisition.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

Expected ¹H and ¹³C NMR Data:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants (J-values) will be indicative of their relative positions.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached halogens. Carbons directly bonded to iodine (C-4), bromine (C-5), and chlorine (C-2) will exhibit characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Attached Substituent | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | -Cl | 150 - 155 | Deshielded by electronegative Cl and ring N. |

| C-3 | -H | 120 - 125 | Typical aromatic C-H. |

| C-4 | -I | 95 - 105 | Strong shielding "heavy atom" effect from iodine. |

| C-5 | -Br | 115 - 120 | Shielded by bromine relative to chlorine. |

| C-6 | -H | 150 - 155 | Deshielded by adjacent ring nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 316.81039 Da. A key validation feature will be the distinctive isotopic pattern arising from the presence of one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1), resulting in a characteristic M, M+2, and M+4 cluster.

Protocol for Spectroscopic Data Acquisition

-

Sample Preparation (NMR): Weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak.

-

Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

MS Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution data and confirm the isotopic pattern.

Reactivity and Application in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its C-X bonds in cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl, allowing for selective functionalization.

Caption: Sequential cross-coupling reactions illustrating the synthetic utility of this compound.

This stepwise approach is invaluable in creating libraries of complex molecules for screening.[11][12] For example, a Suzuki coupling can be performed at the C-I position, followed by a Stille or Heck reaction at the C-Br position, and finally a Buchwald-Hartwig amination at the C-Cl position. This strategy allows for the precise installation of pharmacophoric groups necessary for biological activity. This building block is particularly relevant for developing kinase inhibitors, GPCR modulators, and other targeted therapies.[13]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not fully detailed in public databases, data from closely related isomers and general chemical principles dictate cautious handling.[7]

-

Hazards: Assumed to be toxic if swallowed (acute toxicity) and may cause skin and serious eye irritation.[14] As with many organic halides, it may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.[4] Recommended storage temperature is 4°C.[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular architects in the pharmaceutical and materials sciences. Its well-defined physicochemical properties, coupled with a predictable and highly versatile reactivity profile, make it an exceptionally valuable building block. The methodologies outlined in this guide for its synthesis, purification, and characterization provide a robust framework for its effective utilization in research and development, empowering scientists to construct novel and complex molecular entities with precision and control.

References

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines , ACS Publications, The Journal of Organic Chemistry, [Link]

-

This compound - CAS:401892-47-5 , Sunway Pharm Ltd, [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines , PubMed, [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines , ResearchGate, [Link]

-

3-Bromo-2-chloro-4-iodopyridine , PubChem, [Link]

-

This compound (1 x 25 g) , Reagentia, [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine, Google P

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review , PubMed, [Link]

-

Recent applications of click chemistry in drug discovery , PubMed, [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review , PubMed Central, [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 , PubMed, [Link]

-

Recent applications of click chemistry in drug discovery , ResearchGate, [Link]

Sources

- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS:401892-47-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Unambiguous Structure Elucidation of 5-bromo-2-chloro-4-iodopyridine: An In-depth Technical Guide

Introduction: The Imperative of Precision in Polysubstituted Heterocycles

In the landscape of modern drug discovery and materials science, polysubstituted nitrogen heterocycles are of paramount importance. Their unique electronic properties and three-dimensional arrangements of functional groups make them privileged scaffolds in medicinal chemistry and functional materials. 5-bromo-2-chloro-4-iodopyridine is a prime example of such a molecule, offering multiple points for further chemical modification. However, the precise arrangement of these halogen substituents is critical, as even minor structural variations can lead to vastly different biological activities or material properties. Therefore, unambiguous structure elucidation is not merely a procedural step but a foundational requirement for any subsequent research and development.[1] This guide provides a comprehensive, multi-technique approach to the definitive structural characterization of this compound, grounded in established analytical principles and field-proven methodologies.

Section 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into complex spectroscopic analyses, the first step is to establish the molecular formula and the degree of unsaturation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for determining the exact mass of the molecular ion, which in turn provides the elemental composition.

Predicted Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClIN | [2][3] |

| Molecular Weight | 318.3 g/mol | [2] |

| Monoisotopic Mass | 318.8164 u | Calculated |

The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, providing a preliminary confirmation of the presence of these halogens.[4] The relative abundances of the isotopic peaks can be predicted based on the natural isotopic abundances of these elements.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).

-

Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the most probable elemental composition. Compare the experimental isotopic pattern with the theoretical pattern for C₅H₂BrClIN.

Section 2: Unraveling the Connectivity - A Symphony of NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules.[5][6][7] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the molecular puzzle.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum will reveal the number of different proton environments and their electronic surroundings. For this compound, we expect to see two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronegativity and position of the halogen substituents.[8][9]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. For this compound, we anticipate five distinct signals. Three of these will be for the halogen-substituted (quaternary) carbons, and two will be for the protonated carbons. The chemical shifts will be significantly affected by the attached halogens.[10][11][12]

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[13][14] In this case, it will show a correlation between the two protons on the pyridine ring, confirming their adjacent positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[14] This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons and piecing together the full structure.[13][14] It reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from the assigned protons to the halogenated carbons, their positions can be definitively determined.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition:

-

COSY: Use a standard gradient-enhanced COSY pulse sequence.

-

HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

-

HMBC: Use a standard gradient-enhanced HMBC pulse sequence, setting the long-range coupling constant to an optimized value for 2-3 bond couplings (typically around 8 Hz).[13]

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Assign the proton and carbon signals systematically using the correlations observed in the 2D spectra.

Visualizing the NMR Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

Section 3: Fragmentation Analysis - Corroboration through Mass Spectrometry

While HRMS provides the molecular formula, analyzing the fragmentation pattern in the mass spectrum offers further structural confirmation.[15] Electron Ionization (EI) is a "hard" ionization technique that causes the molecular ion to fragment in a reproducible manner.[16]

Anticipated Fragmentation Pathways:

The fragmentation of this compound will be influenced by the relative strengths of the carbon-halogen bonds and the stability of the resulting fragments.[17][18] Common fragmentation pathways for halogenated aromatic compounds include:

-

Loss of a halogen atom: The C-I bond is the weakest, so loss of an iodine radical is a likely initial fragmentation step.

-

Loss of a hydrogen halide: Elimination of HBr or HCl is also possible.

-

Ring cleavage: The pyridine ring can fragment, leading to characteristic neutral losses such as HCN.[17]

By analyzing the masses of the fragment ions, the proposed structure can be further validated.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and all significant fragment ions.

-

Data Interpretation: Analyze the m/z values of the fragment ions and propose plausible fragmentation pathways that are consistent with the structure determined by NMR.

Section 4: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides a highly confident structural assignment, the unequivocal and definitive proof of the three-dimensional structure is obtained through single-crystal X-ray crystallography.[19] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[20]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.[19][20]

-

Structure Validation: The final refined structure will provide the exact connectivity and stereochemistry of the molecule, confirming the positions of the bromine, chlorine, and iodine atoms on the pyridine ring.

Visualizing the Integrated Approach

Caption: Integrated strategy for structure elucidation.

Conclusion: A Self-Validating System for Structural Integrity

The elucidation of the structure of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement forms a self-validating system that ensures the trustworthiness of the final structural assignment. This rigorous approach is fundamental to advancing chemical research, where structural integrity is the bedrock of scientific discovery.

References

- BenchChem. (2025). Mass Spectrometry of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Technical Guide.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- Hoye Research Group. (n.d.). Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones. University of Minnesota.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.

- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. National Center for Biotechnology Information.

- ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.

- ACS Publications. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry.

- PubMed. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. National Center for Biotechnology Information.

- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

- ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.

- ResearchGate. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.

- International Journal of Research in Engineering and Science. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.

- ChemScene. (n.d.). This compound.

- Matrix Scientific. (n.d.). 2-Bromo-5-chloro-4-iodopyridine.

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Purines.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. (2025). Synthesis and NMR characterization of seven new substituted pyridine N-oxides.

- PubChem. (n.d.). 4-Iodopyridine. National Center for Biotechnology Information.

- Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Wiley-VCH. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.

- Royal Society of Chemistry. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines.

- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.

- University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.

- VMSL. (n.d.). Fragmentation Patterns.

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- YouTube. (2024). Chapter 14.3 - MS7 - M+2 Peaks and Br, Cl, and I.

- ResearchGate. (n.d.). Mass spectrum of bromochloroiodomethane (IBCM) using the MAT 95XP in....

- YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ChemicalBook. (2025). 4-Iodopyridine.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

Sources

- 1. Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones | Hoye Research Group [hoye.chem.umn.edu]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. youtube.com [youtube.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. jchps.com [jchps.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. Fragmentation Patterns [svmsl.chem.cmu.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-chloro-4-iodopyridine

Foreword: Elucidating the Structure of a Complex Halogenated Pyridine

5-Bromo-2-chloro-4-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The precise arrangement of four different substituents on the pyridine ring, including three distinct halogens, gives rise to a unique chemical entity with specific reactivity and properties. Accurate and unambiguous structural confirmation is paramount for any downstream application, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides an in-depth exploration of the expected spectroscopic signature of this compound. In the absence of extensive published experimental data for this specific molecule, we will leverage foundational spectroscopic principles and data from analogous halogenated pyridines to predict its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data for initial identification and robust, field-proven protocols for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectrum

The pyridine ring of this compound contains two protons. Their chemical shifts are influenced by the electronegativity and anisotropic effects of the adjacent halogen substituents and the nitrogen atom.

-

H-3: This proton is expected to appear as a singlet. It is flanked by the chloro and iodo substituents.

-

H-6: This proton is also anticipated to be a singlet, positioned between the nitrogen atom and the bromo substituent.

The relative positions of these singlets can be predicted based on the electronic effects of the substituents. The chloro group at position 2 and the nitrogen atom will deshield the adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.0 - 8.2 | s |

| H-6 | 8.3 - 8.5 | s |

| Predicted for a solution in CDCl₃. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the directly attached halogens.[4][5][6][7]

-

C-2: Attached to a chlorine atom, this carbon will be significantly deshielded.

-

C-4: The carbon bearing the iodine atom will have its chemical shift influenced by the "heavy atom effect," which can surprisingly lead to a more upfield shift than might be expected based on electronegativity alone.

-

C-5: The bromine-substituted carbon will also be deshielded.

-

C-3 and C-6: These carbons, bonded to hydrogen, will have chemical shifts influenced by their neighboring substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~98 |

| C-5 | ~118 |

| C-6 | ~155 |

| Predicted for a solution in CDCl₃. |

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following protocol should be employed:

1.3.1. Sample Preparation:

-

Accurately weigh 10-15 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

1.3.2. ¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Typical acquisition parameters:

-

Pulse angle: 30°

-

Acquisition time: ~3 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[8]

1.3.3. ¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

A proton-decoupled pulse sequence is standard.

-

Typical acquisition parameters:

-

Pulse angle: 45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 5-10 seconds (longer delay is crucial for quaternary carbons)

-

Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)[8]

-

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[8]

Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine, both with significant natural isotopes, will produce a highly characteristic molecular ion cluster.[9][10]

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₅H₂BrClIN.[11][12][13] The presence of ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio) will result in a complex isotopic pattern for the molecular ion (M⁺).[9][10] This pattern is a definitive fingerprint for the presence of these halogens.

Table 3: Predicted Key Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₂BrClIN |

| Monoisotopic Mass | 318.8114 u |

| Average Mass | 319.26 u |

The expected isotopic distribution for the molecular ion is crucial for its identification.

Table 4: Predicted Isotopic Distribution for the Molecular Ion of this compound

| m/z | Relative Abundance (%) | Ion Formula |

| 318.8 | 78.5 | [C₅H₂⁷⁹Br³⁵ClIN]⁺ |

| 320.8 | 100.0 | [C₅H₂⁸¹Br³⁵ClINO]⁺ / [C₅H₂⁷⁹Br³⁷ClINO]⁺ |

| 322.8 | 24.3 | [C₅H₂⁸¹Br³⁷ClINO]⁺ |

Proposed Fragmentation Pathway under Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that will likely cause fragmentation of the molecular ion.[9] The fragmentation of halogenated aromatic compounds often involves the sequential loss of halogen atoms.[14]

A plausible fragmentation pathway would involve:

-

Loss of an iodine radical (I•), being the weakest carbon-halogen bond.

-

Subsequent loss of a bromine radical (Br•).

-

Loss of a chlorine radical (Cl•).

-

Fission of the pyridine ring.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

2.3.1. Sample Introduction:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separation and analysis.

-

Alternatively, a direct insertion probe can be used for a pure sample.[8]

2.3.2. Ionization:

-

Electron Ionization (EI) at a standard energy of 70 eV is recommended for generating fragment ions and creating a library-searchable spectrum.[8][9]

-

"Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion and reduce fragmentation.

2.3.3. Data Acquisition:

-

Acquire a full scan spectrum over a mass range of m/z 50-500 to observe the molecular ion cluster and significant fragments.

-

High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition by comparing the experimentally determined accurate mass with the theoretical value.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch[15] |

| 1580 - 1550 | Strong | C=C/C=N stretching (pyridine ring)[16] |

| 1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring)[16] |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| Below 800 | Medium-Strong | C-Cl, C-Br, C-I stretching |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.[17]

Experimental Protocol for IR Spectroscopy

3.2.1. Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid on the ATR crystal and apply pressure.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[15]

3.2.2. Data Acquisition:

-

Record the spectrum using an FT-IR spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.[16]

-

Co-add 16-32 scans to obtain a good signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic systems like pyridine, π → π* transitions are typically observed.

Predicted UV-Vis Spectrum

Substituted pyridines generally exhibit absorption maxima in the UV region.[18][19] For this compound, two main absorption bands are expected, corresponding to π → π* transitions of the pyridine ring. The extensive halogenation may cause a slight red shift (bathochromic shift) compared to unsubstituted pyridine.

Table 6: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π | ~220-240 | Ethanol or Hexane |

| π → π | ~260-280 | Ethanol or Hexane |

Experimental Protocol for UV-Vis Spectroscopy